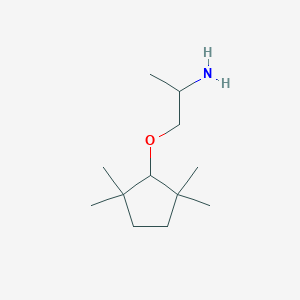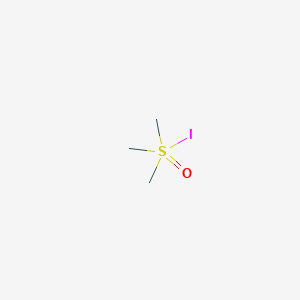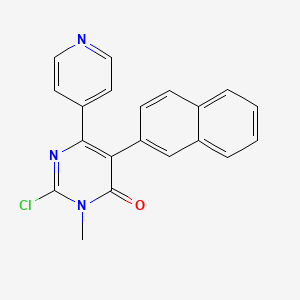
4-(Methoxymethoxy)-1,1'-biphenyl
Vue d'ensemble
Description
4-(Methoxymethoxy)-1,1'-biphenyl is an organic compound with the molecular formula C13H12O2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a methoxymethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethoxy)-1,1'-biphenyl typically involves the reaction of 4-methoxyphenylboronic acid with an appropriate halogenated biphenyl derivative under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium-based catalysts and usually requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Methoxymethoxy)-1,1'-biphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated biphenyl derivatives .
Applications De Recherche Scientifique
4-(Methoxymethoxy)-1,1'-biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as its effects on enzyme activity or cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Methoxymethoxy)-1,1'-biphenyl involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context. In medicinal chemistry, it may inhibit certain enzymes or signaling pathways involved in disease processes .
Comparaison Avec Des Composés Similaires
4-Methoxybiphenyl: Similar in structure but lacks the methoxymethoxy group.
4-Hydroxybiphenyl: Contains a hydroxyl group instead of a methoxymethoxy group.
4-Nitrobiphenyl: Contains a nitro group instead of a methoxymethoxy group.
Uniqueness: 4-(Methoxymethoxy)-1,1'-biphenyl is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propriétés
Formule moléculaire |
C14H14O2 |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
1-(methoxymethoxy)-4-phenylbenzene |
InChI |
InChI=1S/C14H14O2/c1-15-11-16-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Clé InChI |
FCNLJRYAEVWSGD-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methoxy-indeno[1,2-b]pyridin-5-one](/img/structure/B8372264.png)










